Comprehensive Characterization and Synthetic Utility of Methyl 4-Bromo-3-methyl-1H-pyrrole-2-carboxylate: A Technical Guide
Comprehensive Characterization and Synthetic Utility of Methyl 4-Bromo-3-methyl-1H-pyrrole-2-carboxylate: A Technical Guide
Executive Summary
Methyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate (CAS: 1092286-09-3) is a highly functionalized, privileged heterocyclic building block. It serves as a critical intermediate in the synthesis of complex marine alkaloids (e.g., oroidin, agelastatin) and modern pharmaceutical agents. This whitepaper details the physicochemical profiling, regioselective synthesis, and self-validating characterization protocols required to ensure the high-fidelity production and application of this compound.
Introduction & Chemical Significance
Pyrrole-2-carboxylates are ubiquitous in both natural products and synthetic drugs. The strategic placement of a bromine atom at the C4 position, coupled with a methyl group at C3, transforms the pyrrole core into a versatile linchpin for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, and Sonogashira couplings). The halogenated pyrrole architecture is specifically leveraged to explore structure-activity relationships (SAR) in drug discovery, particularly in the development of kinase inhibitors, antiproliferative agents, and marine alkaloid analogs[1],[2].
Physicochemical and Structural Profiling
Accurate baseline metrics are essential for validating synthetic outcomes and ensuring batch-to-batch reproducibility. Table 1 summarizes the core properties of methyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate.
Table 1: Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | Methyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate |
| CAS Registry Number | 1092286-09-3 |
| Molecular Formula | C7H8BrNO2 |
| Molecular Weight | 218.05 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in CH2Cl2, EtOAc, DMSO, MeOH; Insoluble in H2O |
| Monoisotopic Mass | 216.97 Da |
Synthetic Methodology & Mechanistic Causality
The synthesis of methyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate relies on the precision electrophilic aromatic substitution of methyl 3-methyl-1H-pyrrole-2-carboxylate[3].
Step-by-Step Protocol: Regioselective Bromination
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Preparation: Dissolve 1.0 equivalent of methyl 3-methyl-1H-pyrrole-2-carboxylate in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice-water bath.
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Reagent Addition: Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) in small portions over 30 minutes.
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Causality: NBS is selected over elemental bromine (Br₂) to suppress polybromination and oxidative degradation. The slow addition at 0 °C controls the exothermic nature of the reaction. DMF is utilized because its high dielectric constant stabilizes the polar Wheland intermediate, accelerating the electrophilic attack.
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Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor via TLC (Hexanes:EtOAc 3:1).
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Quenching & Workup: Quench the reaction by pouring it into ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF and succinimide byproducts.
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Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography or recrystallization from hexanes/dichloromethane.
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Causality of Regioselectivity: The C3-methyl group acts as an electron-donating group (EDG) via hyperconjugation, activating the adjacent ortho position (C4). The C2-methyl ester is an electron-withdrawing group (EWG), which deactivates the ring but exerts its strongest deactivating effects at the C5 position (para to the ester). Consequently, C4 is both kinetically and thermodynamically favored for electrophilic attack.
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Fig 1. Mechanistic pathway for the regioselective electrophilic bromination at the C4 position.
Rigorous Characterization Protocols (Self-Validating Systems)
To ensure trustworthiness and scientific integrity, the synthesized compound must be validated through orthogonal analytical techniques that act as a self-validating system[1].
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
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Procedure: Dissolve 10 mg of the purified compound in 0.5 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard). Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra.
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Self-Validating Logic: CDCl₃ is chosen to preserve the exchangeable pyrrole N-H proton. The defining feature of successful C4-bromination is the presence of a single aromatic proton (C5-H). In the ¹H NMR spectrum, the C5-H will appear as a doublet (due to coupling with the adjacent N-H, J ≈ 2.5 Hz) around 6.8 ppm. If the N-H is decoupled, it collapses to a sharp singlet. The C3-methyl and C2-ester methyl groups will appear as distinct 3H singlets at ~2.3 ppm and ~3.8 ppm, respectively. This exact integration directly validates the regiochemistry.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
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Procedure: Prepare a 1 µg/mL solution in LC-MS grade Methanol. Analyze using an ESI-TOF mass spectrometer in positive ion mode.
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Self-Validating Logic: Bromine possesses two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 natural abundance ratio. The HRMS spectrum must exhibit a characteristic "twin peak" isotopic signature for the molecular ion[M+H]⁺ at m/z 218.00 and 220.00. The presence of this 1:1 doublet is an absolute, internal confirmation of mono-bromination, ruling out unreacted starting material or dibrominated artifacts.
Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
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Procedure: Analyze the neat solid using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
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Self-Validating Logic: The spectrum must display a sharp, distinct N-H stretching frequency at ~3300 cm⁻¹ and a strong, conjugated ester carbonyl (C=O) stretch at ~1680 cm⁻¹. The suppression of the C=O stretch frequency (normally ~1735 cm⁻¹ for aliphatic esters) confirms its conjugation with the aromatic pyrrole ring.
Fig 2. Multi-modal characterization workflow ensuring self-validating structural confirmation.
Downstream Applications in Drug Development
The primary utility of methyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate lies in its capacity to undergo palladium-catalyzed cross-coupling. By utilizing the C4-bromide as a synthetic handle, researchers can execute Suzuki-Miyaura couplings with aryl boronic acids to generate 4-aryl-3-methylpyrrole derivatives. These motifs are heavily featured in the total synthesis of oroidin alkaloids and novel Enoyl-acyl carrier protein reductase (InhA) inhibitors targeting Mycobacterium tuberculosis[2]. Furthermore, the presence of the C2-ester allows for subsequent saponification and amide coupling, enabling rapid library generation for high-throughput screening in modern medicinal chemistry.
References
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Title: Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids Source: MDPI URL: [Link]
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Title: Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids Source: RSC Publishing URL: [Link]
